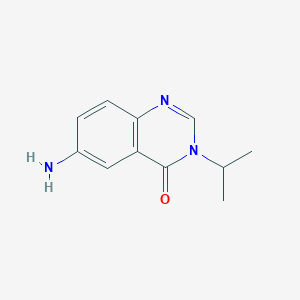

6-amino-3-isopropylquinazolin-4(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

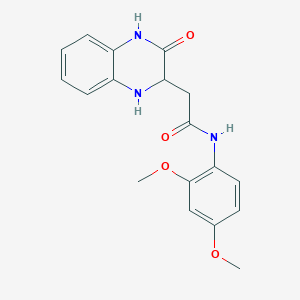

6-Amino-3-isopropylquinazolin-4(3H)-one, also known as 6-APQ, is a heterocyclic aromatic compound with potential applications in synthetic organic chemistry and pharmaceutical research. It is a member of the quinazolinone family and is composed of a six-membered ring with an amine group at the 6 position, an isopropyl group at the 3 position, and a ketone at the 4 position (3H). 6-APQ has been widely studied for its diverse properties, including its ability to form adducts, its ability to act as a ligand for metal ions, and its potential for use in drug delivery systems and as an inhibitor of enzyme activity.

Aplicaciones Científicas De Investigación

Pharmacological Importance of Isoquinoline Derivatives

Isoquinoline derivatives, closely related to quinazolinones, have shown significant pharmacological importance. They exhibit a variety of biological activities such as anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, and anti-malarial effects. The broad spectrum of biological activities of these compounds underscores their potential in developing novel pharmacotherapeutic agents. This knowledge serves as a foundation for researchers and medicinal chemists in exploring isoquinoline derivatives for new drug development (Danao et al., 2021).

Antioxidant Activity Determination Methods

The determination of antioxidant activity is critical in evaluating the therapeutic potential of chemical compounds. Various assays based on the transfer of hydrogen atoms or electrons are used to assess the antioxidant capacity of compounds, including isoquinoline derivatives. These methods, such as the ORAC, HORAC, TRAP, TOSC, CUPRAC, and FRAP assays, are essential in understanding the antioxidant properties of these compounds and their implications in food engineering, medicine, and pharmacy. The combination of chemical and electrochemical methods offers insights into the mechanisms and kinetics of processes involving antioxidants, highlighting the complex interactions at play (Munteanu & Apetrei, 2021).

Hemolytic Effects of Primaquine and Related Compounds

Research into 8-aminoquinoline compounds, such as primaquine, has contributed significantly to understanding the hemolytic effects experienced by individuals with specific genetic predispositions, such as G6PD deficiency. This body of work has elucidated mechanisms of drug sensitivity and resistance, paving the way for safer and more effective use of these compounds in treating malaria and other conditions. The exploration of red cell glutathione levels and the genetic aspects of drug sensitivity highlight the importance of personalized medicine approaches in pharmacotherapy (Beutler, 1959).

Applications in Asymmetric Catalysis

Compounds containing chiral centers, such as those derived from isoquinoline, play a significant role in asymmetric catalysis, a critical area in synthetic organic chemistry. These compounds, through their ability to act as ligands, have facilitated the development of enantioselective synthesis methods, contributing to the production of chiral pharmaceuticals and other bioactive molecules. The advancements in ligand design and the exploration of new catalytic systems underscore the importance of these compounds in modern synthetic methodologies (Hargaden & Guiry, 2009).

Propiedades

IUPAC Name |

6-amino-3-propan-2-ylquinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-7(2)14-6-13-10-4-3-8(12)5-9(10)11(14)15/h3-7H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFLMREXNJDPURX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=NC2=C(C1=O)C=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-chloro-2-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2559339.png)

![5-(3-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole](/img/structure/B2559343.png)

![2,5-dichloro-N-[[4-(4-fluorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2559348.png)

![1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-methoxyphenyl)sulfonyl)butan-1-one](/img/structure/B2559351.png)

![2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2559357.png)

![1-(4-bromophenyl)-5-(4-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2559361.png)